molecular formula C20H26N4O3 B12986717 tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B12986717
M. Wt: 370.4 g/mol
InChI Key: CNNDBJJATOLICI-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[111]pentan-1-yl)carbamate is a complex organic compound that features a unique bicyclo[111]pentane core

Preparation Methods

The synthesis of tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves multiple steps. One common route includes the formation of the bicyclo[1.1.1]pentane core followed by the introduction of the triazole and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate exerts its effects is primarily through interactions with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule. These interactions can influence various biological pathways, making the compound a valuable tool in drug discovery .

Comparison with Similar Compounds

tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the triazole and methoxybenzyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl N-[3-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C20H26N4O3/c1-18(2,3)27-17(25)21-20-11-19(12-20,13-20)16-10-24(23-22-16)9-14-5-7-15(26-4)8-6-14/h5-8,10H,9,11-13H2,1-4H3,(H,21,25)

InChI Key

CNNDBJJATOLICI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CN(N=N3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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